molecular formula C8H7FO2 B3276292 (R)-2-Fluoro-2-phenylacetic acid CAS No. 63818-94-0

(R)-2-Fluoro-2-phenylacetic acid

Cat. No. B3276292
CAS RN: 63818-94-0
M. Wt: 154.14 g/mol
InChI Key: ATPPNMLQNZHDOG-SSDOTTSWSA-N
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Description

(R)-2-Fluoro-2-phenylacetic acid, also known as (R)-FPAA, is a chiral molecule that has gained significant attention in recent years due to its potential applications in various fields of science. It is a non-natural amino acid that can be synthesized through various methods and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Chiral Derivatizing Agent

(R)-2-Fluoro-2-phenylacetic acid has been used as a chiral derivatizing agent. This application is particularly valuable in NMR spectroscopy for distinguishing enantiomers of alcohols and other compounds. The use of (R)-2-Fluoro-2-phenylacetic acid aids in differentiating diastereoisomeric esters through fluorine NMR spectroscopy, providing insights into the structural and electronic effects impacting the fluorine atom in different conformations (Barrelle & Hamman, 1991).

Stereoselective Hydrolysis in Cancer Cells

In a study exploring the stereoselective hydrolysis of fluorine-substituted phenylacetates, it was found that cultured cells of various rat cancer cell lines preferentially hydrolyzed (R)-2-Fluoro-2-phenylacetic acid, showcasing its potential in cancer research and therapy (Yamazaki et al., 1996).

Reactivity and Spectral Analysis

A detailed study on the reactivity, acidity, and vibrational spectra of halogen-substituted phenylacetic acids, including (R)-2-Fluoro-2-phenylacetic acid, has been conducted. This research helps in understanding the structural and electronic properties of these molecules, contributing to their various applications in chemistry and materials science (Srivastava et al., 2015).

Enzymatic Resolution and Enantioselectivity

Research has also been conducted on the enzymatic resolution of 2-fluoro-2-arylacetic acid derivatives, including (R)-2-Fluoro-2-phenylacetic acid. This study focuses on the enantioselective hydrolysis of these compounds, which is critical in producing optically active pharmaceuticals and intermediates (Kometani et al., 1998).

Potential in Tumor Imaging

(R)-2-Fluoro-2-phenylacetic acid has been explored in the context of tumor imaging. Radiolabeled derivatives of this compound show promise in PET imaging for tumor detection, providing a basis for the development of novel diagnostic tools (He et al., 2011).

properties

IUPAC Name

(2R)-2-fluoro-2-phenylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPPNMLQNZHDOG-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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